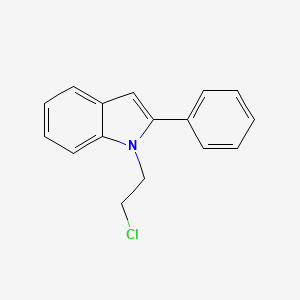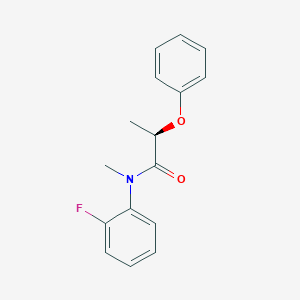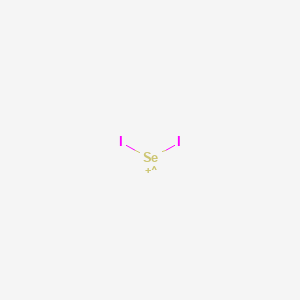
5-methyl-1H-pyrimidine-2,4-dione;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1H-pyrimidine-2,4-dione;dihydrate, also known as thymine, is a pyrimidine derivative and one of the four nucleobases in the nucleic acid of DNA. It plays a crucial role in the storage and transmission of genetic information. The compound is characterized by its molecular formula C5H6N2O2 and is known for its stability and ability to form hydrogen bonds with adenine in DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrimidine-2,4-dione typically involves the condensation of urea with ethyl acetoacetate, followed by cyclization and subsequent methylation. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-methyl-1H-pyrimidine-2,4-dione may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methyluracil.
Reduction: Reduction reactions can convert it to dihydrothymine.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: 5-methyluracil
Reduction: Dihydrothymine
Substitution: Various halogenated and alkylated derivatives
Applications De Recherche Scientifique
5-methyl-1H-pyrimidine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: As a component of DNA, it is essential for genetic studies and molecular biology research.
Medicine: Thymine analogs are used in antiviral and anticancer therapies.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals.
Mécanisme D'action
The primary mechanism of action of 5-methyl-1H-pyrimidine-2,4-dione involves its incorporation into DNA, where it pairs with adenine through hydrogen bonding. This pairing is crucial for the stability and replication of the DNA double helix. In therapeutic applications, thymine analogs can inhibit DNA synthesis in rapidly dividing cells, making them effective in treating certain cancers and viral infections.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uracil: Similar structure but lacks the methyl group at the 5-position.
Cytosine: Contains an amino group at the 4-position instead of a keto group.
5-fluorouracil: A fluorinated analog used in cancer treatment.
Uniqueness
5-methyl-1H-pyrimidine-2,4-dione is unique due to its specific role in DNA structure and function. The presence of the methyl group at the 5-position distinguishes it from uracil and contributes to its stability in the DNA double helix. Its ability to form stable hydrogen bonds with adenine is critical for the accurate transmission of genetic information.
Propriétés
Numéro CAS |
882732-00-5 |
|---|---|
Formule moléculaire |
C5H10N2O4 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
5-methyl-1H-pyrimidine-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H6N2O2.2H2O/c1-3-2-6-5(9)7-4(3)8;;/h2H,1H3,(H2,6,7,8,9);2*1H2 |
Clé InChI |
GMDPXCDUEHABOV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC(=O)NC1=O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)

![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)


![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)
![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)

